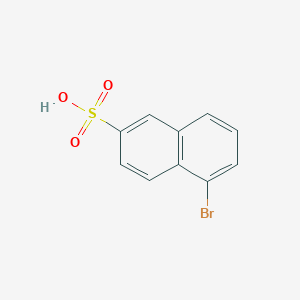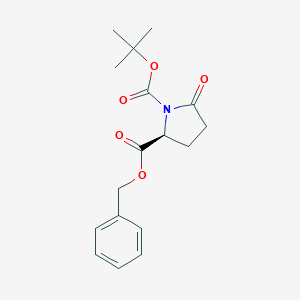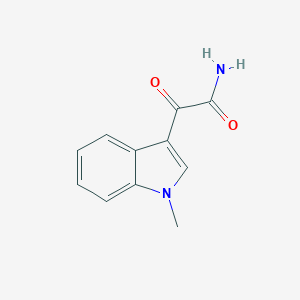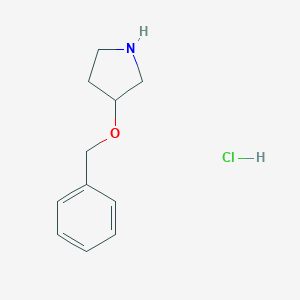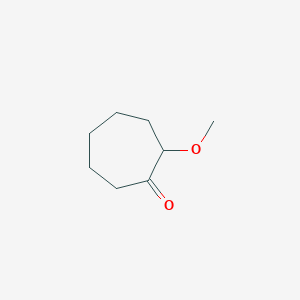
2-Methoxycycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxycycloheptanone is a cyclic ketone with the chemical formula C8H14O2. It is also known as MCH and is commonly used in the chemical industry as a fragrance ingredient and flavoring agent. However, recent scientific research has shown that MCH has potential applications in the medical field, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The exact mechanism of action of MCH is not yet fully understood. However, it is believed that MCH works by modulating the activity of certain enzymes and proteins in the brain, which in turn helps to protect neurons from damage and degeneration.
Biochemical and Physiological Effects
MCH has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. It also helps to reduce the levels of oxidative stress and inflammation, which are known to contribute to the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MCH in lab experiments is its low toxicity and high stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using MCH is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or processes in the brain.
Direcciones Futuras
There are a number of future directions for research on MCH. One area of focus is the development of new drugs and therapies that are based on the neuroprotective properties of MCH. Another area of interest is the study of MCH's effects on other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, researchers are exploring the use of MCH as a tool for studying the mechanisms of neurodegeneration and developing new treatments for these conditions.
Métodos De Síntesis
The synthesis of MCH involves the reaction of cyclohexanone with methanol in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the resulting product is purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
Recent studies have shown that MCH has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. MCH has been found to have neuroprotective properties and can help to prevent the degeneration of neurons in the brain.
Propiedades
Número CAS |
155200-44-5 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
2-methoxycycloheptan-1-one |
InChI |
InChI=1S/C8H14O2/c1-10-8-6-4-2-3-5-7(8)9/h8H,2-6H2,1H3 |
Clave InChI |
BQHRSBPOYHEYHI-UHFFFAOYSA-N |
SMILES |
COC1CCCCCC1=O |
SMILES canónico |
COC1CCCCCC1=O |
Sinónimos |
2-METHOXYCYCLOHEPTANONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



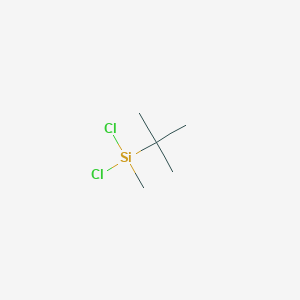
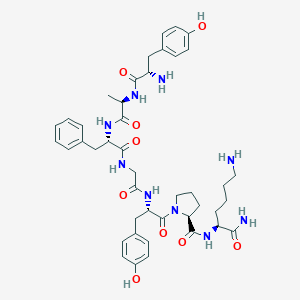
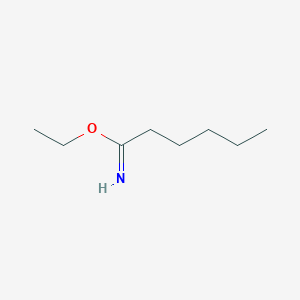
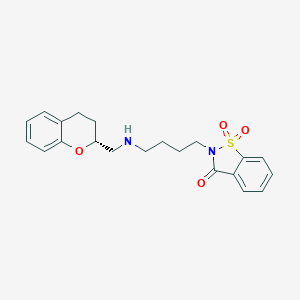
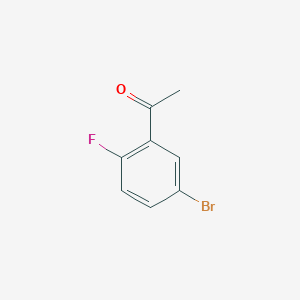
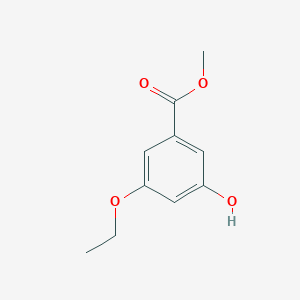
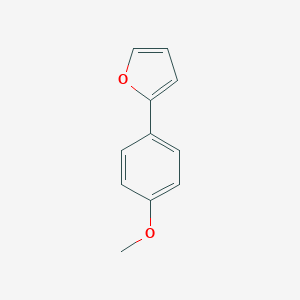
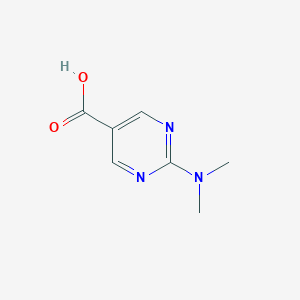
![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)
![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)
